

Synthesis of novel derivatives from "5-Methyl-4-phenyl-2-pyrimidinethiol"

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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-2-pyrimidinethiol

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An In-depth Technical Guide on the Synthesis of Novel Derivatives from **5-Methyl-4-phenyl-2-pyrimidinethiol**

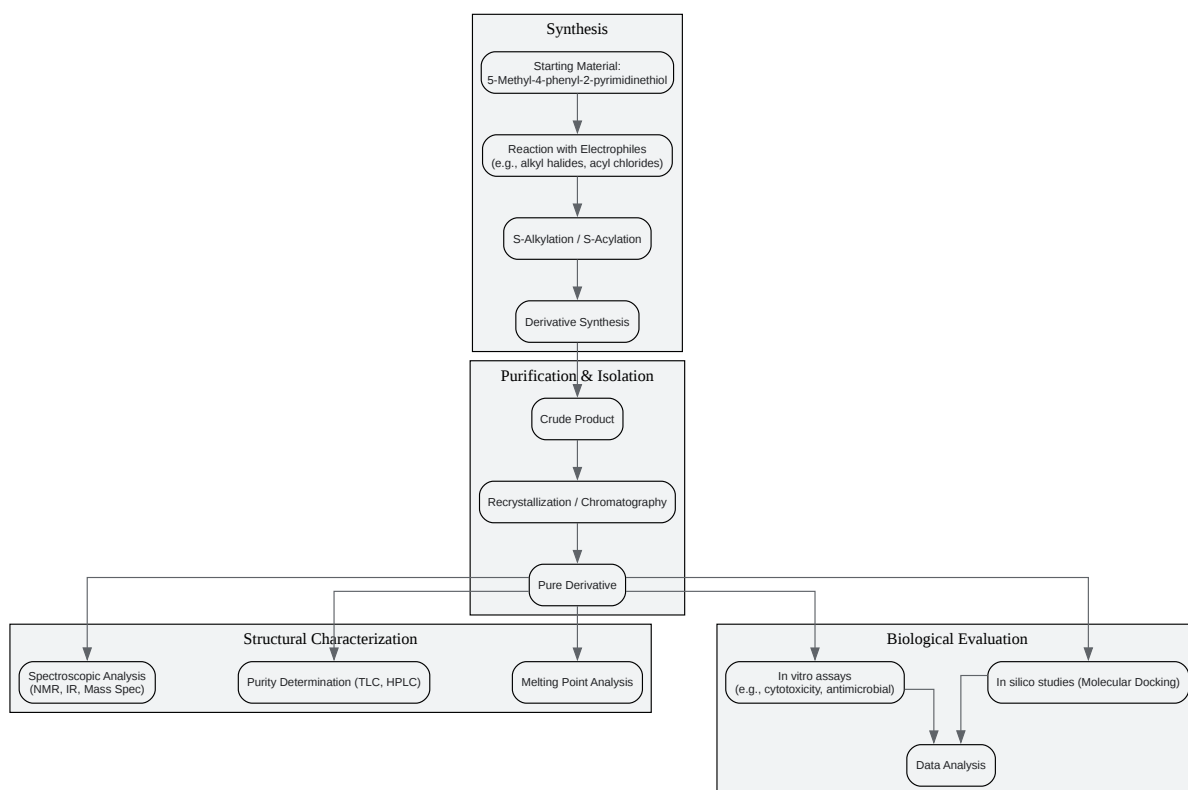
For Researchers, Scientists, and Drug Development Professionals

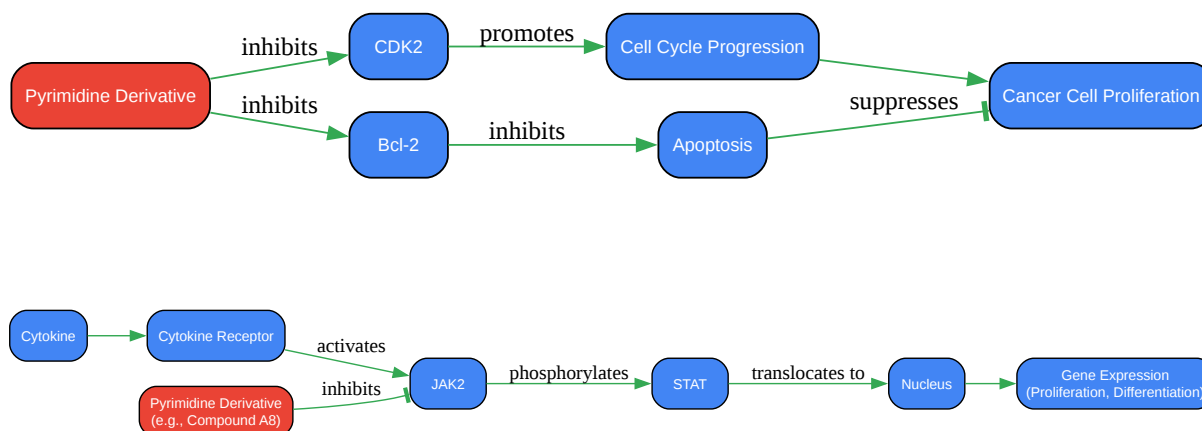
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives based on the **5-Methyl-4-phenyl-2-pyrimidinethiol** scaffold. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3][4][5][6][7]} This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of derivatives from **5-Methyl-4-phenyl-2-pyrimidinethiol** can be approached through several key reaction pathways. The presence of a reactive thiol group at the C2 position, along with the potential for modification of the phenyl and methyl groups, allows for diverse structural modifications. A common foundational method for synthesizing the pyrimidine core itself is the Biginelli reaction, which involves the cyclocondensation of a β -dicarbonyl compound, an aldehyde, and urea or thiourea.^{[1][3]}

A generalized workflow for the synthesis and characterization of these derivatives is outlined below.





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